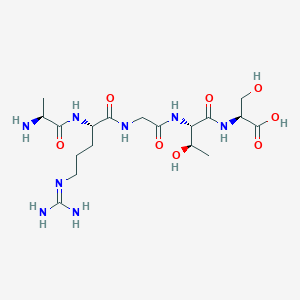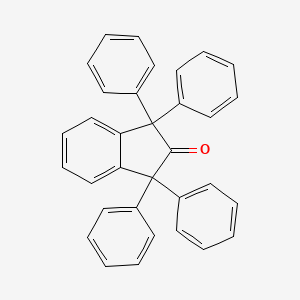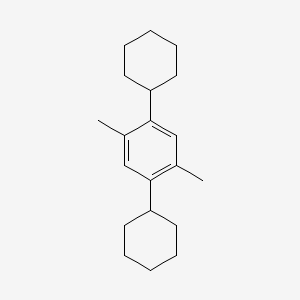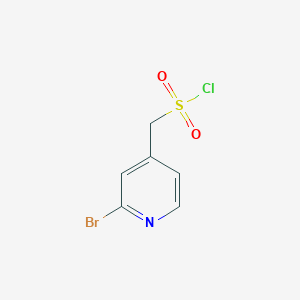
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds This particular compound is composed of five amino acids: L-alanine, L-ornithine, glycine, L-threonine, and L-serine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently purified using techniques such as chromatography.
化学反应分析
Types of Reactions
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine can undergo various chemical reactions, including:
Oxidation: The threonine and serine residues can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine may yield 2-oxo-threonine, while reduction of the diaminomethylidene group may produce an amine derivative.
科学研究应用
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. The peptide may also interact with cell membranes, affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine: Similar structure but with leucine instead of glycine, threonine, and serine.
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine: Contains leucine and glycine, differing in the amino acid sequence.
Uniqueness
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of amino acids allows for unique interactions with proteins and cellular components, making it valuable for various research applications.
属性
CAS 编号 |
926652-53-1 |
|---|---|
分子式 |
C18H34N8O8 |
分子量 |
490.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H34N8O8/c1-8(19)14(30)24-10(4-3-5-22-18(20)21)15(31)23-6-12(29)26-13(9(2)28)16(32)25-11(7-27)17(33)34/h8-11,13,27-28H,3-7,19H2,1-2H3,(H,23,31)(H,24,30)(H,25,32)(H,26,29)(H,33,34)(H4,20,21,22)/t8-,9+,10-,11-,13-/m0/s1 |
InChI 键 |
NVVKFWIILMRBDU-FBUUZDRASA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |
规范 SMILES |
CC(C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14170309.png)
![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)


![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14170344.png)



![Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14170371.png)
![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)

![3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B14170379.png)

![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-{1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)acetamide](/img/structure/B14170384.png)
